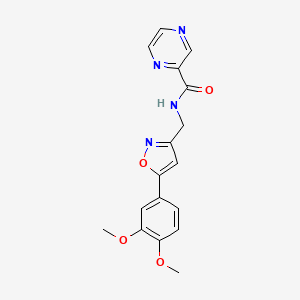

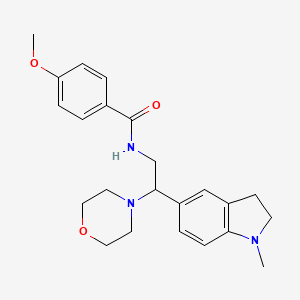

![molecular formula C6H9NO2 B2682887 6-Oxa-1-azaspiro[3.4]octan-2-one CAS No. 1341785-91-8](/img/structure/B2682887.png)

6-Oxa-1-azaspiro[3.4]octan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Oxa-1-azaspiro[3.4]octan-2-one, also known as 1-Oxa-6-azaspiro[3.4]octane, is a chemical compound with the molecular weight of 113.16 . It is used as a pharmaceutical intermediate in synthetic chemistry .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .Chemical Reactions Analysis

6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of Novel Spirocycles for Drug Discovery

A study by Li, Rogers-Evans, and Carreira (2013) highlighted the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, including 6-Oxa-1-azaspiro[3.4]octan-2-one. These spirocycles were designed as multifunctional and structurally diverse modules for drug discovery, incorporating robust and step-economic routes in their synthesis, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).

Cycloaddition for Structurally Unique Derivatives

Chiaroni et al. (2000) reported the creation of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. These compounds demonstrate unique structural conformations, contributing to the diversity of spirocyclic compounds in scientific research (Chiaroni et al., 2000).

Structural Analysis of 1-Oxaspiro Derivatives

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. This study utilized NMR spectroscopy to determine the relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents on these spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).

Electrophilic Amination Using Spirocycles

Andreae and Schmitz (1992) explored the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane. Their study delves into the reactions of this spirocycle with various acidic compounds, leading to a range of novel chemical structures and demonstrating the versatility of spirocyclic compounds in synthetic chemistry (Andreae & Schmitz, 1992).

Synthesis and Antitumor Activity

Yang et al. (2019) reported on the design and synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, including studies on their anticancer activity. This research demonstrates the potential biomedical applications of spirocyclic compounds in developing new therapeutic agents (Yang et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name |

(4R)-7-oxa-1-azaspiro[3.4]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUVRCRIPLVQRR-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@]12CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

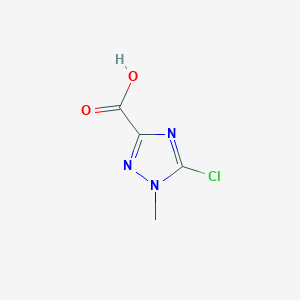

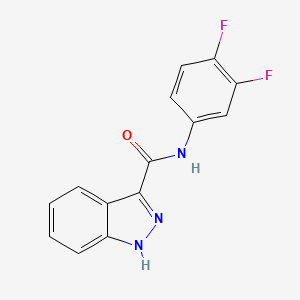

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)

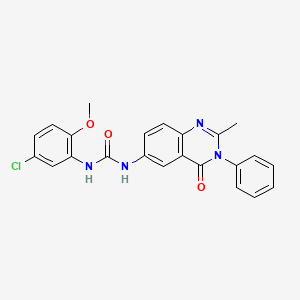

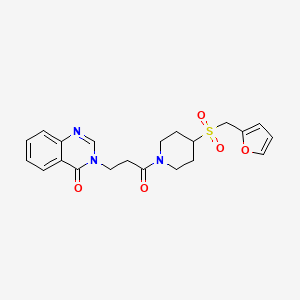

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)

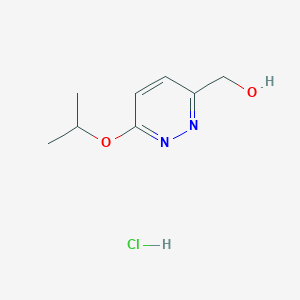

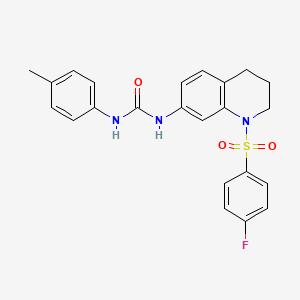

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)